
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide es un compuesto orgánico complejo conocido por sus características estructurales únicas y sus actividades biológicas. Este compuesto pertenece a la clase de cardenólidos, que son un grupo de glucósidos cardíacos que se encuentran naturalmente. Estos compuestos suelen encontrarse en las plantas y son conocidos por su capacidad de afectar la función cardíaca.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide implica múltiples pasos, comenzando con moléculas orgánicas más simples. Los pasos clave en la síntesis incluyen:
Formación de la estructura central: Esto implica la construcción del esqueleto esteroideo a través de una serie de reacciones de ciclización.
Introducción de grupos funcionales: Los grupos hidroxilo y epoxi se introducen a través de reacciones de oxidación y epoxidación selectivas.
Modificaciones finales: La parte enolide se introduce en los pasos finales a través de reacciones de condensación específicas.
Métodos de producción industrial
La producción industrial de this compound generalmente implica la extracción de compuestos precursores de fuentes vegetales, seguida de modificaciones químicas para lograr la estructura deseada. El proceso se optimiza para el rendimiento y la pureza, y a menudo involucra técnicas avanzadas de purificación, como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos.
Reducción: El grupo epoxi se puede reducir para formar dioles.
Sustitución: Los grupos funcionales se pueden sustituir por otros grupos a través de reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se utilizan reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados del compuesto original, como cetonas, dioles y cardenólidos sustituidos.
Aplicaciones Científicas De Investigación
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los cardenólidos.
Biología: Se investiga por sus efectos en los procesos celulares y las actividades enzimáticas.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el tratamiento de las enfermedades cardíacas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y como patrón de referencia en química analítica.
Mecanismo De Acción
El mecanismo de acción de 8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide implica su interacción con objetivos celulares, en particular la enzima ATPasa de sodio-potasio. Al inhibir esta enzima, el compuesto aumenta los niveles intracelulares de calcio, lo que lleva a una mayor contractilidad cardíaca. Este mecanismo es similar al de otros glucósidos cardíacos y es la base de sus efectos terapéuticos.
Comparación Con Compuestos Similares
8beta,14beta-Epoxy-3beta-hydroxy-5beta-card-20(22)-enolide es único entre los cardenólidos debido a sus características estructurales específicas, como los grupos epoxi e hidroxilo. Los compuestos similares incluyen:
Digitoxina: Otro cardenólido con efectos cardíacos similares pero diferentes características estructurales.
Ouabaína: Conocido por sus potentes efectos inhibitorios sobre la ATPasa de sodio-potasio.
Digoxina: Ampliamente utilizado en entornos clínicos para la insuficiencia cardíaca y la fibrilación auricular.
Estos compuestos comparten mecanismos de acción similares pero difieren en su farmacocinética y aplicaciones específicas.
Propiedades
Fórmula molecular |
C23H32O4 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
3-(14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O4/c1-20-7-4-16(24)12-15(20)3-9-22-18(20)6-8-21(2)17(5-10-23(21,22)27-22)14-11-19(25)26-13-14/h11,15-18,24H,3-10,12-13H2,1-2H3 |
Clave InChI |
NPQJYTKOLRTWRO-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1CCC34C2CCC5(C3(O4)CCC5C6=CC(=O)OC6)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


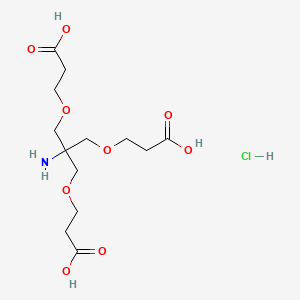
![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)



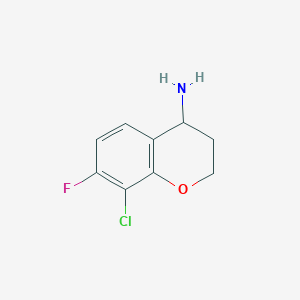
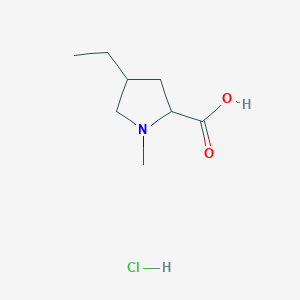
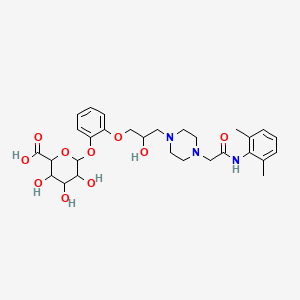
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid Bis(tert-butyl) Ester](/img/structure/B12291142.png)
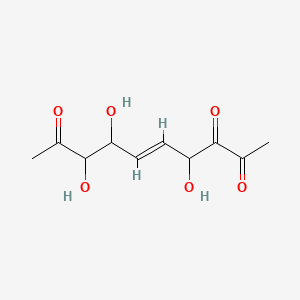
![disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

